molecular formula C14H12N2O2S B5630884 1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole CAS No. 5560-03-2

1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole

Cat. No.: B5630884
CAS No.: 5560-03-2
M. Wt: 272.32 g/mol
InChI Key: TZEMXLNMWPJQPR-UHFFFAOYSA-N
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Description

1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a naphthalene ring substituted with a methyl group and a sulfonyl group attached to an imidazole ring, imparts specific chemical and physical properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methyl-naphthalene and imidazole as the primary starting materials.

    Sulfonylation: The 7-methyl-naphthalene undergoes sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to introduce the sulfonyl group at the 2-position of the naphthalene ring.

    Coupling Reaction: The sulfonylated naphthalene is then coupled with imidazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalene-2-sulfonyl)-1H-imidazole: Lacks the methyl group, which may affect its reactivity and applications.

    1-(7-Methyl-naphthalene-2-sulfonyl)-2H-imidazole: Differing in the position of the imidazole ring, which can influence its chemical behavior.

Uniqueness

1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole is unique due to the presence of the methyl group on the naphthalene ring, which can enhance its lipophilicity and alter its interaction with biological targets. This structural feature may provide advantages in specific applications, such as drug design or materials science.

Properties

IUPAC Name

1-(7-methylnaphthalen-2-yl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-2-3-12-4-5-14(9-13(12)8-11)19(17,18)16-7-6-15-10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMXLNMWPJQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353815
Record name 1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-03-2
Record name 1-(7-Methyl-naphthalene-2-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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